molecular formula C18H21N3O5S B2791891 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide CAS No. 1775507-66-8

8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Cat. No.: B2791891
CAS No.: 1775507-66-8
M. Wt: 391.44
InChI Key: OUOBEPJCUFLFFT-UHFFFAOYSA-N
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Description

This compound features a quinolizine core with an ethoxy group at position 8, a ketone at position 6, and a carboxamide group linked to a 4-sulfamoylphenyl moiety. The sulfamoyl group is a hallmark of sulfonamide pharmacophores, often associated with enzyme inhibition (e.g., carbonic anhydrase) .

Properties

IUPAC Name

2-ethoxy-4-oxo-N-(4-sulfamoylphenyl)-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-26-15-11-16(22)21-10-4-3-5-14(21)17(15)18(23)20-12-6-8-13(9-7-12)27(19,24)25/h6-9,11H,2-5,10H2,1H3,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOBEPJCUFLFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide typically involves multiple steps. One common method is the condensation of 4-aminobenzenesulfonamide with an appropriate quinolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound is studied for its potential as a therapeutic agent due to its unique structural features. Research indicates that it may exhibit various biological activities, including:

  • Antibacterial Activity : It has shown promise in targeting bacterial infections through mechanisms that may involve enzyme inhibition or receptor interaction.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.

Mechanism of Action
The mechanism of action involves interaction with molecular targets, potentially leading to inhibition or activation of certain enzymes or receptors. This can result in altered cellular processes, making it a candidate for drug development aimed at specific diseases.

Pharmaceutical Applications

Drug Development
The compound's unique properties make it a candidate for developing new pharmaceuticals. It is explored for its ability to target specific enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition : It may inhibit enzymes that are overactive in certain cancers or infections.
  • Receptor Modulation : The compound could modulate receptors involved in inflammation or pain pathways.

Biological Research Applications

Cellular Assays
In biological research, 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is utilized in various assays to study its effects on cellular processes. This includes:

  • Cell Viability Studies : Assessing the compound's impact on cell survival and proliferation.
  • Pathway Analysis : Investigating how the compound influences specific biochemical pathways.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antibacterial Screening : A study reported the antibacterial efficacy of derivatives containing similar sulfonamide groups against various bacterial strains. Results indicated significant inhibition rates comparable to established antibiotics .
  • Anticancer Activity : Research on related quinolizine derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agentAntibacterial and anticancer properties
Pharmaceutical DevelopmentDrug candidate for targeting specific diseasesEnzyme inhibition and receptor modulation
Biological ResearchAssays for cellular effectsImpact on cell viability and pathways

Mechanism of Action

The mechanism of action of 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog: N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide (CAS 1775345-39-5)

Key Differences :

  • Substituent: The phenyl group is substituted with a cyano (-CN) at position 3 instead of a sulfamoyl (-SO₂NH₂) at position 4.
  • Electronic Effects: The cyano group is a moderate electron-withdrawing group, whereas the sulfamoyl group is strongly electron-withdrawing, impacting solubility and binding interactions.

Implications :

  • The cyano group may reduce solubility compared to the sulfamoyl group but could enhance metabolic stability.
  • Synthetic routes likely involve similar amide coupling strategies, though purification challenges may differ due to substituent polarity .

Structural Analog: Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 1638612-50-6)

Key Differences :

  • Substituents : Methoxy (-OCH₃) at position 8 and a methyl ester (-COOCH₃) at position 9, contrasting with the ethoxy (-OC₂H₅) and carboxamide (-CONH-aryl) groups in the target compound.
  • Reactivity : The ester group is prone to hydrolysis, whereas the carboxamide offers greater stability.

Implications :

  • Methoxy’s smaller size may reduce steric hindrance but lower lipophilicity compared to ethoxy.
  • The ester group limits bioavailability due to hydrolysis in physiological conditions, making the carboxamide derivative more suitable for therapeutic applications .

Broader Context: Sulfamoylphenyl-Containing Acetamides

These analogs demonstrate the versatility of sulfamoyl groups in forming hydrogen bonds, a feature critical for enzyme inhibition .

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Compound Position 8 Substituent Position 9 Functional Group Phenyl Substituent
Target Compound Ethoxy (-OC₂H₅) Carboxamide (-CONH-) 4-Sulfamoyl (-SO₂NH₂)
N-(3-cyanophenyl) Analog Ethoxy (-OC₂H₅) Carboxamide (-CONH-) 3-Cyano (-CN)
Methyl Ester Analog Methoxy (-OCH₃) Methyl Ester (-COOCH₃) N/A

Research Findings and Implications

  • Sulfamoyl vs. However, this may reduce blood-brain barrier penetration .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size increases lipophilicity, which could enhance membrane permeability but may also elevate metabolic clearance rates .
  • Carboxamide Stability : The carboxamide group’s resistance to hydrolysis makes it more pharmacologically robust than ester-containing analogs .

Biological Activity

8-Ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide is a complex organic compound belonging to the quinolizine derivatives class. Its unique structural features, including an ethoxy group, a sulfonamide moiety, and a carboxamide group, suggest significant potential for various biological activities. This article explores its biological activity based on recent research findings and case studies.

Structural Characteristics

The compound's structure can be broken down into several functional groups that contribute to its reactivity and biological properties:

  • Ethoxy Group : Enhances solubility and may influence metabolic stability.
  • Sulfonamide Moiety : Known for antimicrobial properties; it often participates in electrophilic substitution reactions.
  • Carboxamide Group : Can engage in hydrogen bonding and may play a role in enzyme interaction.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in bacterial folate synthesis, while the quinolizine core may interact with various receptors or enzymes involved in cancer pathways.

Antimicrobial Activity

Similar compounds with sulfonamide groups have demonstrated notable antimicrobial properties. For instance, derivatives of sulfanilamide have been widely used as antibiotics against bacterial infections. The potential for this compound to exhibit similar effects warrants further investigation.

Anticancer Activity

Research indicates that quinolizine derivatives exhibit anticancer properties. A study on related compounds showed that they could inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-231 and PC-3) through mechanisms such as apoptosis induction and inhibition of specific kinases .

Study 1: Anticancer Properties

In a recent study evaluating the effects of quinolizine derivatives on cancer cell lines, it was found that certain compounds showed significant growth inhibition at concentrations as low as 10 µM. For example:

CompoundMDA-MB-231 Cell Viability (%) at 10 µMPC-3 Cell Viability (%) at 15 µM
3a<4756
3b<3048
4g<3038

These results indicate that modifications to the quinolizine structure can enhance anticancer activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related sulfonamide-containing compounds against various bacterial strains. The results showed that these compounds effectively inhibited growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that this compound could possess similar antimicrobial properties .

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under acidic or basic conditions. Its reactivity profile includes:

  • Oxidation : Can be facilitated by agents like hydrogen peroxide.
  • Reduction : Possible using sodium borohydride.
  • Substitution Reactions : The sulfonamide group can be replaced by various nucleophiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-ethoxy-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with a quinolizine core and introduce ethoxy and sulfamoylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems). Use catalysts like Pd(PPh₃)₄ and optimize solvent polarity (e.g., DMF or THF) to enhance reactivity .
  • Oxidation steps : Employ oxidizing agents (e.g., KMnO₄ or mCPBA) to generate the 6-oxo group, ensuring pH control (neutral to slightly acidic) to prevent side reactions .
  • Purification : Utilize column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (>95%) .

Q. How can structural characterization be performed for this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For complex splitting patterns (e.g., quinolizine protons), employ 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Resolve the 3D structure to validate the tetrahydroquinolizine conformation and hydrogen-bonding interactions involving the sulfamoyl group .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 443.2) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
  • Enzyme inhibition : Assess interaction with cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing with positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can identify optimal conditions for the coupling step (e.g., 60°C, DMF:H₂O 9:1, 5 mol% Pd) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Solvent effects : Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to stabilize transition states in nucleophilic substitutions .

Q. What computational strategies are effective for predicting biological targets or reaction pathways?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or bacterial enzymes. Validate with MD simulations (GROMACS) to assess stability .
  • Reaction pathway prediction : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to map energy profiles for oxidation steps, identifying rate-limiting barriers .
  • Machine learning : Train models on PubChem data to predict SAR trends for carboxamide derivatives .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or sulfamoyl (e.g., methylsulfonyl) groups. Compare bioactivity profiles (see Table 1) .

  • Pharmacophore modeling : Identify critical moieties (e.g., carboxamide, quinolizine) using Schrödinger’s Phase .

  • Free-Wilson analysis : Quantify contributions of substituents to antimicrobial activity using linear regression .

    Table 1 : Example SAR for Carboxamide Derivatives

    Substituent (R₁/R₂)Antimicrobial MIC (µg/mL)COX-2 IC₅₀ (nM)
    Ethoxy/Sulfamoyl2.5 (S. aureus)15
    Methoxy/Sulfamoyl5.025
    Ethoxy/Methylsulfonyl10.050

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Compare data across multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends .
  • Mechanistic studies : Use knock-out cell lines or enzyme mutants to confirm target specificity .

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